The Endogenous Lipoamino Acid N-Arachidonoyl-L-Serine: A Comprehensive Technical Guide
The Endogenous Lipoamino Acid N-Arachidonoyl-L-Serine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Arachidonoyl-L-Serine (AraS) is an endogenous N-acyl amino acid structurally related to the endocannabinoid anandamide. First isolated from bovine brain, AraS displays a unique pharmacological profile, exhibiting a range of physiological effects, including vasodilation, neuroprotection, and pro-angiogenic activities. Unlike classical endocannabinoids, AraS demonstrates very weak affinity for the cannabinoid receptors CB1 and CB2, and the transient receptor potential vanilloid 1 (TRPV1) channel. Its effects are thought to be mediated through a combination of mechanisms, including the activation of the orphan G protein-coupled receptor GPR55 and the direct modulation of ion channels such as the large-conductance Ca2+-activated K+ (BKCa) channels. This technical guide provides an in-depth overview of the endogenous role of AraS, summarizing current knowledge on its biosynthesis, signaling pathways, physiological functions, and degradation. It includes a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of its molecular interactions and experimental workflows.
Introduction
N-Arachidonoyl-L-Serine is an endocannabinoid-like lipid mediator that has garnered significant interest for its diverse biological activities independent of the classical cannabinoid receptors.[1][2] Its discovery has opened new avenues for understanding lipid signaling in the central nervous and cardiovascular systems. This guide aims to consolidate the current technical knowledge of AraS to support further research and drug development efforts.
Biosynthesis and Degradation
The precise enzymatic pathways for the biosynthesis and degradation of AraS in vivo are still under investigation. However, in vitro studies have provided significant insights.
2.1. Biosynthesis: In vitro studies have demonstrated that cytochrome c can catalyze the formation of N-arachidonoyl amino acids, including AraS, from arachidonoyl-CoA and the corresponding amino acid.[1] This reaction proceeds with Michaelis-Menten kinetics and is optimal at physiological temperature and pH.[1] The proposed biosynthetic pathway involves the condensation of arachidonoyl-CoA with L-serine.
2.2. Degradation: The degradation of AraS is thought to be carried out by fatty acid amide hydrolase (FAAH), the same enzyme responsible for the hydrolysis of anandamide.[3] FAAH catalyzes the hydrolysis of the amide bond, releasing arachidonic acid and L-serine. However, detailed kinetic studies on the FAAH-mediated hydrolysis of AraS are limited.
Pharmacological Profile and Molecular Targets
AraS interacts with multiple targets to exert its physiological effects. Its pharmacology is characterized by a notable lack of affinity for the canonical cannabinoid receptors.
3.1. Quantitative Data: Binding Affinities and Potencies
| Target | Ligand | Assay Type | Species | Tissue/Cell Line | Parameter | Value | Reference(s) |
| CB1 Receptor | N-Arachidonoyl-L-Serine | Radioligand Binding | Mouse | Cerebellar Membranes | Ki | > 10,000 nM | [4][5] |
| CB2 Receptor | N-Arachidonoyl-L-Serine | Radioligand Binding | Rat | - | Displacement | No displacement at 30 µM | [4][5] |
| TRPV1 Channel | N-Arachidonoyl-L-Serine | Radioligand Binding | Rat | - | Displacement | No displacement at 30 µM | [4][5] |
| GPR55 | N-Arachidonoyl-L-Serine | Specific Binding Assay | - | - | Binding | Not detected | [6][7] |
| Vasodilation | N-Arachidonoyl-L-Serine | Wire Myography | Rat | Mesenteric Artery | pEC50 | 5.49 (intact), 5.14 (denuded) | [8][9] |
| Vasodilation | N-Arachidonoyl-L-Serine | Wire Myography | Rat | Mesenteric Artery | EC50 | 550 nM | [4][5] |
| Vasodilation | N-Arachidonoyl-L-Serine | Wire Myography | Rat | Abdominal Aorta | EC50 | ~1,200 nM | [4][5] |
| BKCa Channel Activation | N-Arachidonoyl-L-Serine | Whole-cell Patch Clamp | Human | HEK293hSlo cells | pEC50 | 5.63 | [8][10] |
| BKCa Channel Activation | N-Arachidonoyl-D-Serine | Whole-cell Patch Clamp | Human | HEK293hSlo cells | pEC50 | 5.32 | [8][10] |
Endogenous Roles and Physiological Effects
4.1. Vasodilation: AraS is a potent vasodilator, acting through both endothelium-dependent and -independent mechanisms.[8][11] The endothelium-dependent component is sensitive to pertussis toxin, suggesting the involvement of a Gi/Go-coupled receptor.[4] The endothelium-independent vasorelaxation is attributed to the direct activation of BKCa channels in vascular smooth muscle cells.[8]
4.2. Neuroprotection: Following traumatic brain injury (TBI), a single injection of AraS has been shown to significantly improve functional outcome, reduce edema, and decrease lesion volume in mice.[6][12] These neuroprotective effects are reversed by antagonists of CB2 receptors and TRPV1 channels, suggesting an indirect signaling mechanism.[6][7] AraS administration leads to the phosphorylation of ERK and Akt, promoting pro-survival and anti-apoptotic pathways.[6]
4.3. Angiogenesis: AraS promotes endothelial cell proliferation, migration, and angiogenesis in vitro.[13] This pro-angiogenic activity is at least partially mediated by the GPR55 receptor and involves the phosphorylation of extracellular signal-regulated kinases (ERK) and Akt, as well as the induction of vascular endothelial growth factor (VEGF) signaling.[14]
4.4. Modulation of Ion Channels: AraS directly activates large-conductance Ca2+-activated K+ (BKCa) channels.[8] This activation is independent of known cannabinoid receptors and cytosolic factors but requires the presence of membrane cholesterol.[8] Additionally, AraS has been shown to modulate N-type Ca2+ channels in sympathetic neurons, causing a hyperpolarizing shift in the activation curve and augmenting Ca2+ current.
Signaling Pathways
The signaling pathways activated by AraS are complex and target-dependent.
5.1. GPR55-Mediated Pro-Angiogenic Signaling: In endothelial cells, AraS is proposed to activate GPR55, leading to the phosphorylation of ERK1/2 and Akt. This signaling cascade promotes cell proliferation and migration, contributing to angiogenesis.
5.2. Neuroprotective Signaling via CB2 and TRPV1: The neuroprotective effects of AraS are linked to indirect signaling through CB2 receptors and TRPV1 channels. This pathway involves the activation of ERK and Akt, leading to the upregulation of the anti-apoptotic protein Bcl-xL and a reduction in caspase-3 activity.
Experimental Protocols
6.1. Isolation and Identification of N-Arachidonoyl-L-Serine from Brain Tissue
This protocol outlines a general workflow for the extraction, purification, and identification of AraS from brain tissue.
Methodology:
-
Homogenization: Homogenize fresh brain tissue in a chloroform/methanol mixture.
-
Lipid Extraction: Perform a liquid-liquid extraction using the Folch method to separate the lipid-containing organic phase.
-
Purification: Subject the dried lipid extract to silica gel column chromatography for initial purification.
-
Derivatization: Derivatize the sample (e.g., silylation or methylation) to improve chromatographic separation and mass spectrometric detection.[4]
-
LC-MS/MS Analysis: Analyze the derivatized sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identification: Identify AraS by comparing its mass spectrum and retention time to that of a synthetic standard.[4]
6.2. Wire Myography Assay for Vasorelaxation
This protocol describes the use of wire myography to assess the vasodilatory effects of AraS on isolated small arteries.[14]
Methodology:
-
Tissue Preparation: Dissect small mesenteric arteries from a suitable animal model (e.g., rat) in cold physiological salt solution (PSS).[4]
-
Mounting: Mount 2 mm arterial segments on two tungsten wires (40 µm diameter) in the jaws of a wire myograph chamber filled with PSS and bubbled with 95% O2/5% CO2 at 37°C.
-
Normalization: Stretch the vessel to its optimal resting tension, which is determined by a normalization procedure to mimic physiological pressure.
-
Viability Check: Assess the viability of the vessel by contracting it with a high-potassium solution (KPSS). Check endothelial integrity by assessing relaxation to acetylcholine (B1216132) after pre-constriction with an alpha-agonist like phenylephrine (B352888).
-
Experiment: Pre-constrict the arterial rings with phenylephrine to a stable plateau.
-
Data Acquisition: Add cumulative concentrations of AraS to the bath and record the changes in isometric tension. Express vasorelaxation as a percentage decrease of the pre-contraction tone.
6.3. Whole-Cell Patch Clamp Analysis of BKCa Channels
This protocol details the whole-cell patch-clamp technique to study the effect of AraS on BKCa channels expressed in a cell line (e.g., HEK293).[4][12][15]
Methodology:
-
Cell Preparation: Culture cells stably expressing the alpha subunit of the human BKCa channel (hSlo) on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the appropriate intracellular solution.
-
Recording: Obtain a giga-ohm seal between the pipette and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.
-
Voltage Protocol: Clamp the cell at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit outward K+ currents.
-
Drug Application: Perfuse the cell with an external solution containing various concentrations of AraS.
-
Data Analysis: Measure the amplitude of the outward currents before and after the application of AraS to determine its effect on channel activity. Construct concentration-response curves to calculate the pEC50.
6.4. In Vivo Assessment of Neuroprotection after Traumatic Brain Injury (TBI)
This protocol describes a weight-drop model of TBI in mice to evaluate the neuroprotective effects of AraS.[2][6][12][16]
Methodology:
-
TBI Induction: Anesthetize the mouse and place it on a platform under a weight-drop device. Induce a closed-head injury by dropping a specific weight from a defined height onto the exposed skull over the fronto-parietal cortex.[6]
-
Drug Administration: Administer a single intraperitoneal injection of AraS (e.g., 3 mg/kg) or vehicle one hour after the injury.[12][16]
-
Functional Outcome Assessment: Evaluate the neurological severity score (NSS) at various time points post-injury (e.g., 1, 24, 48 hours, and weekly) to assess motor function, alertness, and balance.[2]
-
Histological Analysis: At the end of the experiment, perfuse the animals and remove the brains. Measure the lesion volume using TTC staining. Perform immunohistochemistry for markers of apoptosis (e.g., caspase-3) and cell survival (e.g., Bcl-xL).
-
Biochemical Analysis: Analyze brain tissue homogenates by Western blot to measure the phosphorylation status of ERK and Akt.
Conclusion
N-Arachidonoyl-L-Serine is a multifaceted endogenous lipid with significant physiological roles in the cardiovascular and nervous systems. Its unique pharmacological profile, distinct from classical endocannabinoids, makes it an attractive molecule for further investigation and a potential target for the development of novel therapeutics. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to advance our understanding of this intriguing lipoamino acid. Further research is warranted to fully elucidate its in vivo biosynthesis and degradation pathways, definitively identify all of its molecular targets, and explore its full therapeutic potential.
References
- 1. Integrin clustering enables anandamide-induced Ca2+ signaling in endothelial cells via GPR55 by protection against CB1-receptor-triggered repression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for inducing varying TBI severity in a mouse model using a closed-head, weight-drop, impact-induced acceleration mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiogenesis: a new physiological role for N-arachidonoyl serine and GPR55? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. N-arachidonoyl l-serine, an endocannabinoid-like brain constituent with vasodilatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An experimental protocol for mimicking pathomechanisms of traumatic brain injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR55-mediated effects on brain microvascular endothelial cells and the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Endogenous Brain Constituent N-Arachidonoyl l-Serine Is an Activator of Large Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Modified Protocol to Enable the Study of Hemorrhage and Hematoma in a Traumatic Brain Injury Mouse Model [frontiersin.org]
- 12. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 13. mdpi.com [mdpi.com]
- 14. reprocell.com [reprocell.com]
- 15. Video: Modified Mouse Model of Repetitive Mild Traumatic Brain Injury Incorporating Thinned-Skull Window and Fluid Percussion [jove.com]
- 16. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
